6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione , with the CAS number 491615-29-3, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula of this compound is , and it has a molecular weight of 214.65 g/mol. The compound's structure includes a pyrimidine ring substituted with a cyclopropylmethyl group and a chlorine atom at the 6-position.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁ClN₂O₂ |
Molecular Weight | 214.65 g/mol |
CAS Number | 491615-29-3 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain bacterial enzymes, particularly those involved in lipid biosynthesis in Gram-negative bacteria. For instance, studies have shown that similar compounds can inhibit the enzyme LpxC, which is crucial for the survival of Pseudomonas aeruginosa .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound suggest that it exhibits significant activity against various bacterial strains. In vitro assays have demonstrated its effectiveness against multidrug-resistant strains, making it a candidate for further development as an antibiotic agent .
Cytotoxicity and Selectivity
Studies evaluating the cytotoxic effects of this compound on mammalian cells indicate that it possesses selective toxicity towards bacterial cells while exhibiting minimal effects on human cell lines. This selectivity is crucial for developing therapeutics that minimize side effects in patients .
Study 1: Inhibition of LpxC in Pseudomonas aeruginosa
In a study published in Nature, researchers explored the structure-activity relationship (SAR) of various pyrimidine derivatives, including our compound. They found that modifications at the 6-position significantly enhanced LpxC inhibition and increased residence time on the enzyme .
Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new therapeutic agent .
Properties
IUPAC Name |
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-8(13)4-7(10)12(9(11)14)5-6-2-3-6/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAXDUANVVANMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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